molecular formula C9H16O3 B2430612 {1,8-Dioxaspiro[4.5]decan-2-yl}methanol CAS No. 1864407-98-6

{1,8-Dioxaspiro[4.5]decan-2-yl}methanol

Cat. No.: B2430612
CAS No.: 1864407-98-6
M. Wt: 172.224
InChI Key: VIPUPSZLONVDBH-UHFFFAOYSA-N
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Description

{1,8-Dioxaspiro[4.5]decan-2-yl}methanol is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is characterized by a spirocyclic structure containing a dioxaspirodecane ring system. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1,8-Dioxaspiro[4.5]decan-2-yl}methanol typically involves the reaction of appropriate diols with formaldehyde under acidic conditions to form the spirocyclic ring system. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Solvents: Common solvents include water or alcohols.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

{1,8-Dioxaspiro[4.5]decan-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate, chromium trioxide.

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halides or amines.

Scientific Research Applications

{1,8-Dioxaspiro[4.5]decan-2-yl}methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1,8-Dioxaspiro[4.5]decan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions with biological molecules. The spirocyclic structure also contributes to its unique chemical properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    {1,4-Dioxaspiro[4.5]decan-2-yl}methanol: Similar in structure but with different reactivity and applications.

    {8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol: Contains a methyl group, leading to variations in chemical properties and uses.

Uniqueness

{1,8-Dioxaspiro[4

Properties

IUPAC Name

1,8-dioxaspiro[4.5]decan-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-7-8-1-2-9(12-8)3-5-11-6-4-9/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPUPSZLONVDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)OC1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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